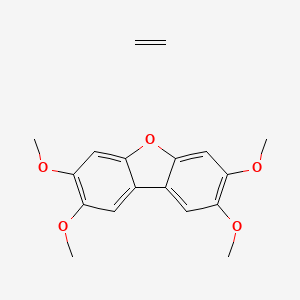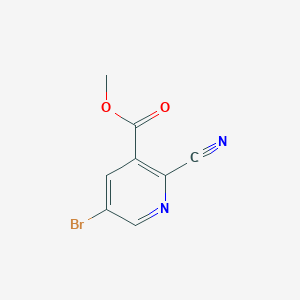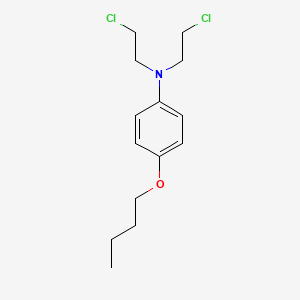
ANILINE, N,N-BIS(2-CHLOROETHYL)-p-BUTOXY-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ANILINE, N,N-BIS(2-CHLOROETHYL)-p-BUTOXY- is a synthetic organic compound known for its applications in various scientific fields It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by 2-chloroethyl groups and a butoxy group is attached to the para position of the benzene ring
Méthodes De Préparation
The synthesis of ANILINE, N,N-BIS(2-CHLOROETHYL)-p-BUTOXY- typically involves the reaction of aniline with 2-chloroethanol in the presence of a base to form N,N-bis(2-chloroethyl)aniline. This intermediate is then reacted with butyl bromide under basic conditions to introduce the butoxy group at the para position of the benzene ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
ANILINE, N,N-BIS(2-CHLOROETHYL)-p-BUTOXY- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to the parent aniline derivative.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, often with thiols or amines, to form new derivatives.
Hydrolysis: The chloroethyl groups can be hydrolyzed under acidic or basic conditions to form corresponding alcohols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols and amines .
Applications De Recherche Scientifique
ANILINE, N,N-BIS(2-CHLOROETHYL)-p-BUTOXY- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and DNA.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to form DNA crosslinks, which can inhibit cancer cell growth.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of ANILINE, N,N-BIS(2-CHLOROETHYL)-p-BUTOXY- involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The chloroethyl groups can form crosslinks with DNA, leading to the inhibition of DNA replication and transcription. This property is particularly useful in anticancer research, where the compound can induce apoptosis in cancer cells by disrupting their genetic material.
Comparaison Avec Des Composés Similaires
ANILINE, N,N-BIS(2-CHLOROETHYL)-p-BUTOXY- is similar to other nitrogen mustards, such as:
Chlorambucil: Another nitrogen mustard used in cancer treatment.
Melphalan: Known for its use in treating multiple myeloma.
Cyclophosphamide: A widely used chemotherapeutic agent.
Compared to these compounds, ANILINE, N,N-BIS(2-CHLOROETHYL)-p-BUTOXY- offers unique properties due to the presence of the butoxy group, which can influence its solubility and reactivity. This makes it a valuable compound for specific research applications where these properties are advantageous .
Propriétés
Numéro CAS |
27077-15-2 |
|---|---|
Formule moléculaire |
C14H21Cl2NO |
Poids moléculaire |
290.2 g/mol |
Nom IUPAC |
4-butoxy-N,N-bis(2-chloroethyl)aniline |
InChI |
InChI=1S/C14H21Cl2NO/c1-2-3-12-18-14-6-4-13(5-7-14)17(10-8-15)11-9-16/h4-7H,2-3,8-12H2,1H3 |
Clé InChI |
FCMYHWFGMCDHDW-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12818991.png)
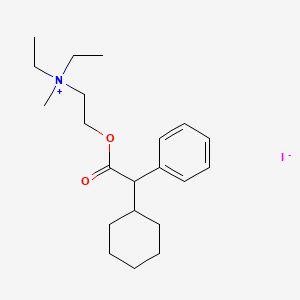
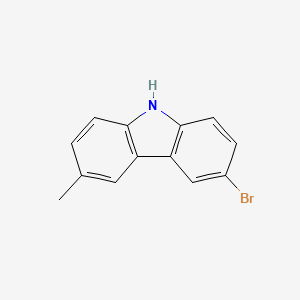
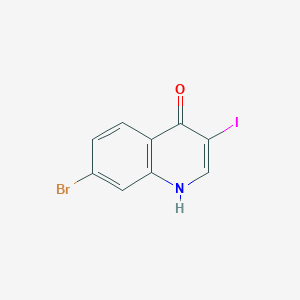
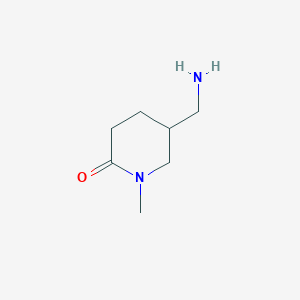
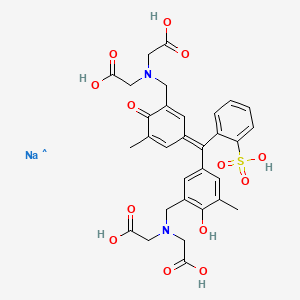
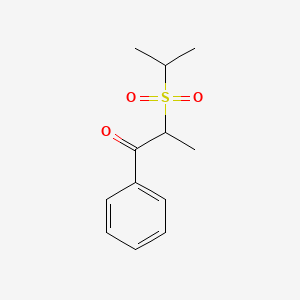
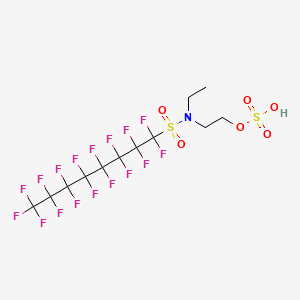
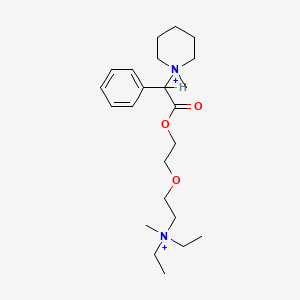

![5-Methoxy-2-azaspiro[3.3]heptane](/img/structure/B12819049.png)
![1-[2-(1,1-Dioxothietan-3-yl)ethyl]guanidine](/img/structure/B12819055.png)
